Cas no 1701576-94-4 (1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one)

1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one 化学的及び物理的性質
名前と識別子
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- Ethanone, 2,2-difluoro-1-[4-(1-methylpropyl)phenyl]-
- 1-(4-(Sec-butyl)phenyl)-2,2-difluoroethanone
- 1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one
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- MDL: MFCD30488932
- インチ: 1S/C12H14F2O/c1-3-8(2)9-4-6-10(7-5-9)11(15)12(13)14/h4-8,12H,3H2,1-2H3
- InChIKey: HDFNJVWSAVSBDO-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(C(C)CC)C=C1)C(F)F
1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328777-5.0g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 5.0g |
$4890.0 | 2023-02-23 | ||
Enamine | EN300-328777-10.0g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 10.0g |
$7250.0 | 2023-02-23 | ||
Enamine | EN300-328777-0.25g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 0.25g |
$579.0 | 2023-09-04 | ||
Ambeed | A1095292-1g |
1-[4-(Butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 95% | 1g |
$1213.0 | 2024-04-23 | |
Enamine | EN300-328777-1.0g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-328777-0.5g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 0.5g |
$603.0 | 2023-09-04 | ||
Enamine | EN300-328777-5g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 5g |
$1821.0 | 2023-09-04 | ||
Enamine | EN300-328777-0.05g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 0.05g |
$528.0 | 2023-09-04 | ||
Enamine | EN300-328777-2.5g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 2.5g |
$1230.0 | 2023-09-04 | ||
Enamine | EN300-328777-1g |
1-[4-(butan-2-yl)phenyl]-2,2-difluoroethan-1-one |
1701576-94-4 | 1g |
$628.0 | 2023-09-04 |
1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-oneに関する追加情報
Chemical Profile of 1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one (CAS No. 1701576-94-4)
1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1701576-94-4, is a fluorinated organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of aryl ketones, characterized by its phenyl ring substituted with a butyl group at the 4-position and a difluoroethyl moiety at the 2-position. The presence of fluorine atoms introduces distinct electronic and steric properties, making this molecule a promising candidate for various applications.
The structural motif of 1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one encompasses several key functional groups that contribute to its reactivity and potential utility. The phenyl ring, a common aromatic structure in organic chemistry, provides a stable aromatic core that can participate in π-stacking interactions and hydrogen bonding. The butan-2-yl substituent at the para position introduces a longer alkyl chain, which can influence the compound's solubility and metabolic stability. Additionally, the difluoroethyl group at the ketone's α-position enhances lipophilicity while maintaining fluorine's electronic effects, such as electron-withdrawing inductive effects and potential metabolic stability against enzymatic degradation.
In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic properties, including bioavailability, metabolic clearance, and binding affinity. The incorporation of fluorine atoms into drug molecules has been widely reported to improve their pharmacological efficacy and pharmacokinetic profiles. For instance, fluoroaromatics are known to exhibit enhanced binding interactions with biological targets due to changes in electronic distribution and steric hindrance. The compound 1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one leverages these properties, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. The combination of a ketone group and fluorinated side chains can serve as a hinge-binding motif, interacting with key residues in enzyme active sites. This structural feature has been exploited in the design of kinase inhibitors, where fluorinated aryl groups enhance binding affinity and selectivity. Recent studies have demonstrated that aryl ketones with fluorine substitutions can effectively modulate enzyme activity by altering van der Waals interactions and hydrogen bonding networks. The difluoroethyl group in particular may contribute to steric preorganization, improving drug-receptor complementarity.
The synthesis of 1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one involves multi-step organic transformations that highlight its synthetic accessibility while showcasing advanced chemical methodologies. A common synthetic route includes Friedel-Crafts alkylation of phenol derivatives followed by acylation with a difluoroethylating agent. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to construct the phenyl-butyl linkage efficiently. These synthetic strategies not only demonstrate the compound's feasibility for large-scale production but also underscore its versatility as a building block for more complex molecules.
The spectroscopic and analytical characterization of 1-4-(butan-2-yl)phenyl-2,2-difluoroethan-1-one provides further insights into its molecular structure and purity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts corresponding to aromatic protons, aliphatic chains, and fluorinated groups. Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with its proposed structure. Additionally, X-ray crystallography has been utilized to elucidate its solid-state conformation, revealing intermolecular interactions such as π-stacking between aromatic rings and hydrogen bonding between polar functional groups.
In the realm of materials science, this compound has shown promise as an intermediate in polymer synthesis and functional material development. Fluorinated aryl ketones can be incorporated into polymers to enhance thermal stability and hydrophobicity. The presence of both aromatic and aliphatic domains allows for tailored material properties suitable for applications ranging from coatings to electronic materials. Recent research has explored its use as a monomer in polymerization reactions leading to high-performance films with improved mechanical strength and chemical resistance.
The biological activity of 1-(4-(butanoyl)phenyl)-3-fluoropropenone derivatives, structurally related to our compound but with slight modifications, has been extensively studied for their potential therapeutic effects. These derivatives have demonstrated inhibitory activity against various enzymes implicated in inflammatory diseases and cancer pathways. The fluorine atoms play a crucial role in modulating binding interactions with target proteins by influencing both hydrophobicity and electronic properties. Such findings highlight the broader significance of fluorinated aryl ketones as pharmacophores in drug discovery efforts.
Computational chemistry approaches have further illuminated the structural features contributing to 1-(4-(butanoyl)phenyl)-3-fluoropropenone derivatives' biological activity. Molecular docking simulations have identified key interactions between these compounds and enzyme active sites, including hydrogen bonds formed by polar functional groups and hydrophobic contacts mediated by aromatic rings. Quantum mechanical calculations have provided insights into energy landscapes associated with binding events, aiding in rational drug design modifications.
The future prospects for 1-(4-(butanoyl)phenyl)-3-fluoropropenone derivatives include exploration as lead compounds for drug development programs targeting neurological disorders such as Alzheimer's disease or Parkinson's disease where kinase inhibition is implicated pathogenetically. Additionally,(CAS No: 1701576 - 94 - 4) could serve as an intermediate for synthesizing more complex scaffolds through further functionalization at positions adjacent to fluorine or carbonyl groups.
In conclusion,(CAS No: 1701576 - 94 - 4) represents an intriguing compound with multifaceted applications spanning pharmaceuticals materials science,and organic synthesis . Its unique structural attributes make it an attractive scaffold for developing novel therapeutics while also serving as a versatile building block for advanced materials research . As research continues into fluorinated organic compounds ,this molecule is poised play an increasingly important role scientific innovation across multiple disciplines .
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